molecular formula C21H16N4O2S B2981258 N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034436-15-0

N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2981258
CAS No.: 2034436-15-0
M. Wt: 388.45
InChI Key: WGXCNOFXICESRM-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that features a bipyridine moiety linked to a thiazole ring via a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the bipyridine and thiazole intermediates. One common approach is to first synthesize the bipyridine derivative through a series of reactions involving halogenation and coupling reactions. The thiazole ring can be introduced via a cyclization reaction involving a suitable precursor such as an α-halo ketone and a primary amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bipyridine and thiazole moieties may play a crucial role in binding to these targets and exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyridine derivatives and thiazole-containing molecules. Examples include:

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide is unique due to its specific combination of bipyridine and thiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S/c26-20(16-4-6-18(7-5-16)27-21-23-10-11-28-21)25-13-15-3-8-19(24-12-15)17-2-1-9-22-14-17/h1-12,14H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXCNOFXICESRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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